[4-(Aminomethyl)phenyl]urea
Description
Significance and Versatility of Urea (B33335) Functionalities in Chemical Building Blocks
The urea functional group is a remarkably versatile moiety in the design of chemical building blocks. Its structure, characterized by a carbonyl group flanked by two nitrogen atoms, allows it to act as both a hydrogen bond donor and acceptor. This dual nature is fundamental to its ability to form strong and directional intermolecular interactions, such as those seen in supramolecular assemblies. researchgate.netnih.gov The planarity of the urea group also imparts a degree of conformational rigidity, which can be advantageous in the design of structured molecules. nih.gov Furthermore, the urea linkage is chemically stable, making it a reliable component in the construction of complex molecular architectures. The reactivity of the nitrogen atoms also allows for further functionalization, expanding the synthetic utility of urea-containing molecules.
Contextualizing [4-(Aminomethyl)phenyl]urea within Advanced Chemical Synthesis and Functional Material Design
This compound is a bifunctional molecule that possesses both a primary aminomethyl group and a phenylurea moiety. This unique combination of functional groups positions it as a potentially valuable building block in advanced chemical synthesis and the design of functional materials.
The primary amine offers a reactive site for a variety of chemical transformations, including amidation, alkylation, and the formation of imines. This allows for the incorporation of the this compound unit into larger, more complex structures. For instance, it could serve as a monomer in the synthesis of polymers such as polyamides or polyureas, where the urea functionality can introduce specific intermolecular interactions, influencing the material's bulk properties.
The phenylurea group, with its capacity for strong and directional hydrogen bonding, makes this compound an attractive candidate for applications in supramolecular chemistry. researchgate.net It can potentially self-assemble into well-defined, ordered structures, or be used to direct the assembly of other molecules. This property is of interest in the development of functional materials like organogels, liquid crystals, and molecular sensors. The presence of both a hydrogen bond donor/acceptor system in the urea group and a reactive handle in the aminomethyl group allows for the design of materials where covalent and non-covalent interactions work in concert to define the final architecture and properties.
While specific research on the applications of this compound in these advanced fields is not extensively documented in publicly available literature, its structural motifs are found in compounds explored for various purposes. For example, related N-aryl-N'-arylmethylurea scaffolds have been investigated for their biological activities. mdpi.com The fundamental chemical properties of this compound suggest its potential as a versatile tool for chemists and material scientists.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| InChI | 1S/C8H11N3O/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) sigmaaldrich.com |
| InChI Key | NTXHODRGDRNTNY-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES | NCc1ccc(NC(N)=O)cc1 sigmaaldrich.com |
| CAS Number | 164648-48-0 chemspider.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-5-6-1-3-7(4-2-6)11-8(10)12/h1-4H,5,9H2,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXHODRGDRNTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307090 | |
| Record name | N-[4-(Aminomethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164648-48-0 | |
| Record name | N-[4-(Aminomethyl)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164648-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Aminomethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Kinetics in Phenylurea Synthesis and Transformation
Mechanistic Pathways of Urea (B33335) Bond Formation
The formation of the urea linkage is a cornerstone of phenylurea synthesis. This process is predominantly achieved through the reaction of an isocyanate with an amine, a reaction characterized by its high efficiency and specificity.
Isocyanates are highly reactive intermediates that serve as powerful electrophiles in the synthesis of ureas. The carbon atom of the isocyanate group (–N=C=O) is electron-deficient and thus highly susceptible to attack by nucleophiles. An electron-withdrawing group attached to the isocyanate can further enhance the carbon's electrophilicity and reactivity. nih.gov
The most direct route to forming a phenylurea, such as [4-(Aminomethyl)phenyl]urea, involves the reaction of a suitable isocyanate with an amine. commonorganicchemistry.com For instance, 4-(aminomethyl)phenyl isocyanate would react with ammonia (B1221849), or alternatively, phenyl isocyanate would react with a diamine. This reaction is typically very fast, often diffusion-controlled, and proceeds readily without the need for a catalyst. commonorganicchemistry.comebrary.net
Isocyanate intermediates can also be generated in situ. For example, heating aniline (B41778) with urea can lead to the formation of a phenyl isocyanate intermediate, which then reacts with another aniline molecule. orgsyn.org Another pathway to reactive isocyanate intermediates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide. nih.gov The reaction between water and an isocyanate initially forms an unstable carbamic acid, which then decomposes into an amine and carbon dioxide; this newly formed amine can then react with another isocyanate molecule to form a urea bond. ebrary.net
The formation of the urea bond is a classic example of a nucleophilic addition reaction. masterorganicchemistry.com The mechanism involves the attack of a nucleophile, typically the lone pair of electrons on a primary or secondary amine, on the electrophilic carbonyl carbon of the isocyanate group. nih.govyoutube.com
The reaction proceeds via the following steps:
Nucleophilic Attack: The amine's nitrogen atom attacks the central carbon of the isocyanate.
Intermediate Formation: This attack breaks the pi bond between the carbon and nitrogen of the isocyanate, pushing electrons onto the nitrogen and forming a zwitterionic tetrahedral intermediate.
Proton Transfer: A rapid proton transfer from the attacking nitrogen to the isocyanate's nitrogen neutralizes the charges, resulting in the stable, resonance-stabilized urea linkage. nih.gov
This nucleophilic addition changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral) in the intermediate, before the final product is formed. masterorganicchemistry.com The reaction is generally irreversible when strong nucleophiles like amines are used. masterorganicchemistry.com
Kinetics and Thermodynamic Considerations in Phenylurea Synthesis
The synthesis of phenylureas from isocyanates and amines is both kinetically rapid and thermodynamically favorable. The reaction is significantly exothermic, with an enthalpy of reaction of approximately -40 kcal/mol, which drives the reaction to completion. ebrary.net The kinetics of this reaction are often very fast, with some studies suggesting a second-order dependence on the amine concentration. ebrary.net
Conversely, the reverse reaction, the hydrolysis of phenylureas, is kinetically slow under neutral conditions. The stability of the urea bond is attributed to resonance effects. The hydrolysis process is influenced by factors such as temperature, pH, and buffer concentrations. researchgate.netresearchgate.net Kinetic studies on the hydrolysis of phenylureas indicate that the process is endothermic and controlled by enthalpy. nih.gov For instance, the hydrolytic decomposition of phenylureas in acidic media involves the rate-determining attack of water on the N-protonated substrate. researchgate.net In basic media, an addition-elimination mechanism is proposed. researchgate.netrsc.org
The following table presents kinetic data for the oxidation of various phenylurea herbicides by ozone and hydroxyl radicals, illustrating the reactivity of the phenylurea structure under specific oxidative conditions.
| Compound | Reactant | Rate Constant (M⁻¹ s⁻¹) |
| Isoproturon | Ozone | 2191 ± 259 |
| Chlortoluron | Ozone | 393.5 ± 8.4 |
| Diuron | Ozone | 16.5 ± 0.6 |
| Linuron | Ozone | 1.9 ± 0.2 |
| Isoproturon | OH radical | (7.9 ± 0.1) x 10⁹ |
| Chlortoluron | OH radical | (6.9 ± 0.2) x 10⁹ |
| Diuron | OH radical | (6.6 ± 0.1) x 10⁵ |
| Linuron | OH radical | (5.9 ± 0.1) x 10⁹ |
| Data sourced from a study on the ozonation of phenyl-urea herbicides. nih.gov |
Mechanisms of Catalytic Transformations Involving Urea Moieties
The urea moiety, while stable, can undergo various catalytic transformations. These reactions are significant for both the degradation and the functionalization of urea-containing compounds.
Catalytic hydrogenation represents a powerful method for the transformation of urea derivatives, which are among the most challenging carbonyl compounds to reduce. researchgate.netchemistryviews.org This process is a key strategy for the indirect functionalization of carbon dioxide into valuable chemicals such as formamides, methylamines, and methanol (B129727). nih.govresearchgate.net
The reaction is typically catalyzed by transition metal complexes, with ruthenium and iridium pincer complexes showing notable efficacy. researchgate.netresearchgate.net The first successful catalytic hydrogenation of urea derivatives was reported using a bipyridine-based tridentate PNN Ru(II) pincer complex, which proceeds under mild, neutral conditions. chemistryviews.org This methodology has been extended to the hydrogenative depolymerization of polyureas. researchgate.net
The mechanism of this transformation can be finely tuned. For example, in a triphos-Ru catalytic system, the selectivity can be switched between two-electron reduction products (N-formamides) and six-electron reduction products (N-monomethylamines and methanol) by subtly adjusting the amount of a basic additive like potassium tert-butoxide (KOtBu). nih.govrsc.org Control experiments suggest that this selectivity is governed by regulating the acid-base environment, which controls the fate of a common hemiaminal intermediate. nih.govrsc.org
| Catalyst System | Additive | H₂ Pressure | Temperature | Primary Product(s) |
| (PPh₃)₃RuCl₂ / triphos | KOtBu (>2.0 mol ratio) | 50 bar | 160 °C | N-formamides |
| (PPh₃)₃RuCl₂ / triphos | KOtBu (<2.0 mol ratio) | 50 bar | 160 °C | N-monomethylamines, Methanol |
| PNN Ru(II) pincer complex | None | 13.6 atm | N/A | Amines, Methanol |
| Ruthenium or Iridium Macho pincer complex | N/A | N/A | N/A | Amines, Methanol |
| Data compiled from various studies on urea hydrogenation. researchgate.netchemistryviews.orgnih.govrsc.org |
Beyond being a substrate, the urea moiety itself can play an active role in catalysis. Urea and thiourea (B124793) derivatives are well-established as effective hydrogen-bond donors in organocatalysis. mdpi.com This capability allows them to activate substrates and control stereochemistry in a variety of reactions, such as the Friedel-Crafts alkylation. mdpi.com
A significant challenge in urea-based organocatalysis is the tendency of urea molecules to self-associate through hydrogen bonding, which can reduce their catalytic activity. mdpi.com Research has shown that the addition of a Brønsted acid can act cooperatively with the urea catalyst. The acid is believed to disrupt the supramolecular urea aggregates, freeing up the urea molecules to participate in the catalytic cycle. Furthermore, the acid can coordinate with the "free" urea, enhancing its catalytic activation. mdpi.com This synergistic effect between the Brønsted acid and the urea catalyst is often greater than the effect of each component acting alone. mdpi.com
Investigating Intermediates and Transition States
The detailed understanding of reaction mechanisms in phenylurea synthesis and transformation hinges on the identification and characterization of transient intermediates and the energetic profiling of transition states. Due to their fleeting nature and inherent instability, these species are often challenging to observe experimentally, making computational chemistry an indispensable tool for their investigation. sciencedaily.comfossee.in
Key Intermediates:
A frequently proposed and critical intermediate in many phenylurea synthesis pathways is the isocyanate (R-N=C=O). nih.gov In the metal-free oxidative coupling of formamides and amines, the in-situ generation of an isocyanate from the formamide is a key step before its reaction with the amine nucleophile. researchgate.net The formation of byproducts like carbanilide during the synthesis of phenylurea from aniline and urea can also be explained by the secondary reaction of an intermediate phenyl isocyanate with aniline. orgsyn.org Classical urea synthesis often proceeds through an isocyanate intermediate, which is formed from the reaction of an amine with phosgene (B1210022) or its derivatives, followed by a reaction with a second amine. nih.gov
In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium complexes . wikipedia.org These include the initial oxidative addition adduct (LₙPd(Ar)(X)) and the subsequent transmetalated species (LₙPd(Ar)(NR₂)) before the final reductive elimination step. nih.govwikipedia.org The ligands (L) attached to the palladium center play a crucial role in stabilizing these intermediates and influencing the reaction's efficiency. libretexts.org
In electrocatalytic urea synthesis, intermediates such as adsorbed cyanate (B1221674) (NCO), NCON , and nitrogen-containing species like NH₂ and *NO have been proposed based on mechanistic and computational studies. researchgate.netoaepublish.comnih.gov For example, on oxygen-vacancy-rich CeO₂, the stabilization of a crucial *NO intermediate is believed to facilitate the C-N coupling process. researchgate.net
Transition States:
The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetics of a given reaction step. fossee.in Computational methods, such as the Nudged Elastic Band (NEB) method, are widely used to locate and characterize transition state geometries and calculate activation energies. sciencedaily.com
In the context of palladium-catalyzed cross-coupling, each elementary step (oxidative addition, transmetalation, reductive elimination) has its own associated transition state. Understanding the factors that stabilize or destabilize these transition states is key to optimizing catalyst performance. For example, in the Sₙ2 reaction, a well-studied nucleophilic substitution, the transition state involves the partial formation of the new bond and partial breaking of the old bond. fossee.in Similar principles apply to the bond-forming and bond-breaking steps at the metal center in catalytic cycles.
Computational studies on phenylureas themselves have been used to understand their structure and potential degradation pathways. digitellinc.com Quantum chemistry techniques can model the molecule's behavior and predict reaction pathways, which inherently involves mapping the potential energy surface and identifying the transition states connecting reactants, intermediates, and products. digitellinc.com The development of more reliable and efficient computational methods for finding transition states is an active area of research, promising to accelerate the exploration of chemical reactions and the design of new synthetic routes. sciencedaily.com
Supramolecular Chemistry and Non Covalent Interactions of 4 Aminomethyl Phenyl Urea Derivatives
Hydrogen Bonding Networks in Urea-Based Supramolecular Assemblies
Hydrogen bonds are the primary non-covalent interactions governing the structure and function of urea-based molecular assemblies. nih.gov The unique arrangement of donor and acceptor sites within the urea (B33335) moiety facilitates the formation of robust and predictable networks, which are fundamental to creating larger, ordered structures. nih.govresearchgate.net
The self-assembly of urea derivatives is directed by a combination of intra- and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding: In molecules with multiple urea groups or other complementary functionalities, intramolecular hydrogen bonds can pre-organize the structure. This pre-organization is crucial for defining the molecule's conformation, making it more amenable to specific intermolecular interactions and the formation of complex, well-defined supramolecular structures. nih.gov For instance, in rigid molecular rods linked to squaramides (which share features with ureas), intramolecular H-bonds create cooperative polarization effects that increase with the length of the molecular scaffold. nih.gov
Intermolecular Hydrogen Bonding: This is the dominant interaction driving the self-assembly of most urea-based systems. Phenylurea derivatives, for example, form intermolecular hydrogen bonds that can lead to various crystalline arrangements. researchgate.net The most common motif involves the N-H groups of one urea molecule donating hydrogen bonds to the carbonyl oxygen of a neighboring molecule. researchgate.net This interaction can result in one-dimensional chains or tapes, which then further organize into more complex three-dimensional structures. researchgate.netresearchgate.net In some arrangements, bifurcated hydrogen bonds are observed, where two N-H hydrogens from one urea molecule interact with the carbonyl oxygen of another. researchgate.netmdpi.com
| Interaction Type | Description | Role in Assembly |
| Intramolecular H-Bonding | Hydrogen bonds form between atoms within the same molecule. | Pre-organizes molecular conformation, influencing subsequent intermolecular assembly. nih.gov |
| Intermolecular H-Bonding | Hydrogen bonds form between separate molecules. | Drives the primary self-assembly process, leading to the formation of chains, sheets, and 3D networks. researchgate.net |
The utility of the urea group in supramolecular chemistry stems from the high directionality and significant strength of the hydrogen bonds it forms.
Directionality: The planar geometry of the urea group ensures that the hydrogen bonds form with specific orientations. researchgate.net This directional nature is critical for the predictable formation of ordered supramolecular architectures. researchgate.netnih.gov The growth of supramolecular fibers from urea derivatives often exhibits different kinetics at each end, which indicates a directional hydrogen-bonding motif. nih.gov This controlled directionality allows for the construction of complex structures like helices and well-defined polymers. acs.org
Strength: Urea-urea hydrogen bonds are notably strong and robust, often compared to the interactions in amide systems. The binding energy is typically between 5 and 30 kJ/mol. nih.gov The strength can be fine-tuned by altering the substituents on the urea's nitrogen atoms. Electron-withdrawing groups, such as phenyl rings, can increase the acidity of the N-H protons, thereby strengthening the hydrogen bond interaction. nih.gov This enhanced interaction is a key factor in the stability of the resulting supramolecular assemblies. reading.ac.uk Computational studies have shown that 1,3-diaryl ureas form stronger hydrogen bonds compared to their alkyl-substituted counterparts. nih.gov
Self-Assembly Processes in Phenylurea Derivatives
The capacity for strong and directional hydrogen bonding enables phenylurea derivatives to undergo self-assembly, a process where molecules spontaneously organize into ordered structures. nih.gov This behavior has been harnessed to create a variety of functional supramolecular materials. nih.govscispace.com
Phenylurea derivatives can be designed to form discrete, closed-surface structures known as supramolecular capsules. These assemblies are typically formed when two or more molecules with concave shapes, functionalized with urea groups, dimerize or oligomerize. researchgate.nettaylorfrancis.com
The formation is driven by the creation of a network of intermolecular hydrogen bonds along the seams of the interacting molecules. nih.govscispace.com For example, calixarenes functionalized with multiple phenylurea groups at their upper rim are well-known to form dimeric capsules. researchgate.netresearchgate.net These capsules create an isolated inner cavity that can encapsulate guest molecules, effectively acting as molecular containers. taylorfrancis.com The reversible nature of the hydrogen bonds allows for the controlled assembly and disassembly of these capsules, which can be triggered by external stimuli such as changes in solvent polarity or temperature. researchgate.net
| Precursor Molecule Type | Assembly Principle | Resulting Structure | Key Feature |
| Calix scispace.comarene tetra-urea | Dimerization via intermolecular hydrogen bonds between urea groups on the rims of two molecules. researchgate.net | Dimeric Capsule | Creates an isolated nano-space capable of guest encapsulation. researchgate.nettaylorfrancis.com |
| C-shaped bis-urea molecules | Self-assembly into a dimeric, cylindrical capsule. | Cylindrical Capsule | Can act as nanoreactors to facilitate chemical reactions within their cavity. taylorfrancis.com |
When urea derivatives are designed to form continuous, one-dimensional hydrogen-bonded chains, they can act as monomers for the creation of supramolecular polymers. nih.govscispace.com Unlike conventional polymers that rely on covalent bonds, these chains are held together by reversible non-covalent interactions. rsc.org This process typically involves bifunctional molecules, such as bis-ureas, where each molecule can engage in hydrogen bonding at two distinct points, leading to linear chain extension. scispace.comacs.org
At higher concentrations, the entanglement and bundling of these supramolecular polymer fibers can immobilize solvent molecules, leading to the formation of a three-dimensional network characteristic of a supramolecular gel. nih.govtue.nlrsc.org The properties of these gels, such as their mechanical strength and responsiveness to stimuli, are directly related to the underlying molecular structure and the strength of the urea-urea interactions. nih.govtue.nl The formation of these gels often follows a nucleation-growth mechanism, where molecules first form small aggregates (nuclei) that then grow into extended fibers. nih.gov
The molecular recognition capabilities of the urea group have been widely exploited in the development of artificial host molecules designed to bind specific guests. nih.govscispace.com The N-H groups of the urea can act as an anion binding site, forming strong hydrogen bonds with anions like chloride or carboxylates. This has led to the design of numerous synthetic receptors for anion recognition and sensing. nih.gov
Furthermore, the urea motif can be incorporated into larger host structures to create binding pockets for neutral molecules. nih.gov These artificial hosts can recognize guests through a combination of hydrogen bonding, π-π stacking, and van der Waals forces. The predictable geometry of the urea interaction allows for the rational design of hosts with high selectivity and affinity for their target guests. nih.gov In the solid state, urea itself is known to form crystalline inclusion compounds, where a hydrogen-bonded lattice creates channels that can accommodate linear guest molecules. acs.orgepa.gov This principle is extended in the design of more complex, discrete host molecules based on phenylurea derivatives.
Molecular Recognition and Host-Guest Systems
Molecular recognition is the process by which molecules, through non-covalent interactions, selectively bind to one another. In the context of [4-(Aminomethyl)phenyl]urea derivatives, the urea functionality is central to this process. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This dual nature allows for the formation of strong and directional hydrogen bonds, which are fundamental to the creation of host-guest complexes and other recognition events. mdpi.com
The aromatic rings in diaryl urea derivatives also play a crucial role in molecular recognition. They can participate in a variety of non-bonded π-interactions, including π-π stacking and CH-π interactions, which work in concert with hydrogen bonding to achieve high levels of binding affinity and specificity. mdpi.com For a molecule like this compound, the phenyl ring provides a scaffold for these interactions, while the aminomethyl group (-CH₂NH₂) introduces an additional site for hydrogen bonding and potential electrostatic interactions, further enhancing its molecular recognition capabilities.
Host-guest systems involving urea derivatives often feature a larger "host" molecule with a cavity or binding site that is complementary in size, shape, and chemical properties to a smaller "guest" molecule. The urea groups are frequently incorporated into the host to provide the necessary hydrogen bonding sites for guest recognition and binding. For instance, macrocyclic compounds containing multiple urea units can be designed to selectively encapsulate ions or small neutral molecules. The precise geometry and rigidity of the host, along with the arrangement of the urea binding sites, dictate the selectivity of the host for a particular guest. While specific host-guest systems involving this compound are not extensively detailed in the literature, the principles governing related urea-based hosts suggest its potential utility in the design of new receptors.
Influence of Substituents on Supramolecular Architectures
Research on N-aryl-N'-alkyl urea gelators has demonstrated that substituents on the aryl head group can significantly affect gelation performance. nih.govrsc.org For example, a comparative study of different substituted phenylurea gelators revealed that a 4-methoxyphenyl urea derivative was a remarkably effective gelator, while the corresponding 4-nitrophenyl analogue did not form a gel under similar conditions. nih.govrsc.org This difference was not solely attributable to the substituents' effects on the hydrogen bonding capacity of the urea protons. Instead, crystal structure prediction and NMR spectroscopy indicated that the nitro group in the 4-nitrophenyl derivative could form alternative hydrogen bonding arrangements with the urea protons, interfering with and disrupting the ordered urea tape motif that is crucial for fiber formation and gelation. rsc.org
The aminomethyl substituent in this compound is expected to exert its own distinct influence. As an electron-donating group, it can modulate the acidity of the urea N-H protons. Furthermore, the primary amine of the aminomethyl group provides an additional site for strong hydrogen bonding, potentially leading to more complex and interconnected supramolecular networks compared to derivatives with non-hydrogen-bonding substituents. The flexibility of the aminomethyl linker also allows for conformational adjustments that can accommodate different packing arrangements.
The following table summarizes the observed influence of different para-substituents on the supramolecular assembly of N-aryl-N'-alkyl ureas, providing a basis for predicting the behavior of the aminomethyl derivative.
| Substituent at para-position | Electron-donating/withdrawing | Observed Influence on Supramolecular Assembly |
| Methoxy (-OCH₃) | Electron-donating | Promotes effective gelation, indicating well-ordered supramolecular packing. nih.govrsc.org |
| Nitro (-NO₂) | Strongly electron-withdrawing | Interferes with the typical urea tape motif by forming alternative hydrogen bonds, disrupting gel formation. rsc.org |
| Aminomethyl (-CH₂NH₂) | Electron-donating | Predicted: The additional hydrogen bonding site could lead to the formation of more complex, interconnected 3D networks. Its electron-donating nature may influence the strength of the primary urea hydrogen bonds. |
Computational and Theoretical Investigations of 4 Aminomethyl Phenyl Urea and Its Derivatives
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the properties of molecular systems. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and various electronic properties, providing deep insights into molecular structure and reactivity. For [4-(Aminomethyl)phenyl]urea, DFT is instrumental in elucidating its fundamental chemical characteristics.
The reactivity of a molecule is fundamentally governed by its electronic structure. DFT calculations are employed to map out the electron distribution and identify reactive sites within the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential (ESP), and Fukui functions. academicjournals.org
The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amino groups, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered around the urea (B33335) moiety, particularly the carbonyl carbon, indicating a propensity for nucleophilic attack at this position.
Further analysis using tools like Natural Bond Orbital (NBO) calculations reveals charge distribution and intramolecular interactions, such as hydrogen bonding. researchgate.net The ESP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically around the oxygen and nitrogen atoms) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. nih.gov Fukui functions and local softness indices offer a more quantitative measure, pinpointing specific atoms most likely to engage in nucleophilic or electrophilic reactions. academicjournals.org
| Electronic Descriptor | Significance for this compound | Typical Computational Method |
|---|---|---|
| HOMO/LUMO Energies | Indicate electron-donating/accepting capabilities and overall kinetic stability. | DFT (e.g., B3LYP/6-311G) |
| Electrostatic Potential (ESP) | Visually maps electron-rich and electron-poor regions, predicting sites for non-covalent interactions and reactions. | DFT |
| Natural Bond Orbital (NBO) Charges | Quantifies atomic charges and analyzes intramolecular charge transfer and hydrogen bonding. | NBO analysis on a DFT-optimized geometry |
| Fukui Functions | Quantitatively predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. | Finite difference approximation using DFT energies |
The flexibility of this compound arises from the rotational freedom around several single bonds, particularly the C(aryl)-N and C(O)-N bonds. DFT calculations are essential for exploring the potential energy surface (PES) of the molecule to identify stable conformers and determine the energy barriers for their interconversion. nih.gov
For the parent phenylurea molecule, studies have shown that rotation about the C(sp2)-N bond is hindered by a barrier of approximately 8.6-9.4 kcal/mol. nih.gov The analysis typically reveals multiple stable isomers, often described as cis or trans and syn or anti, depending on the relative orientations of the phenyl ring and the amine groups with respect to the carbonyl group. researchgate.net At the MP2 level of theory, the lowest energy form of phenylurea is a trans isomer in a syn geometry. nih.gov Similar analyses for this compound would involve scanning the dihedral angles associated with the aminomethyl side chain in addition to the urea functionality.
The relative energies of these conformers are calculated to determine the most stable, or ground-state, geometry. These calculations, often performed using functionals like B3LYP or M06-2X, show that the stability is influenced by a delicate balance of steric hindrance and intramolecular hydrogen bonding. researchgate.netnih.gov The optimized geometries obtained from these calculations are often in excellent agreement with experimental data from crystal structures. nih.gov
| Conformational Feature | Description | Calculated Energy Barrier (Phenylurea) |
|---|---|---|
| Rotation about C(aryl)-N bond | Rotation of the phenyl group relative to the urea plane. | ~2.4 kcal/mol (MP2 level) nih.gov |
| Rotation about C(O)-N bond | Rotation of the amino group around the carbonyl-nitrogen bond, leading to cis/trans isomers. | ~8.6-9.4 kcal/mol nih.gov |
| Relative Stability (syn/anti) | Describes the orientation of the N-H bond relative to the C=O bond. | The anti form is generally more stable for simple ureas. researchgate.net |
Molecular Dynamics Simulations for Supramolecular Systems
While DFT is powerful for single molecules, Molecular Dynamics (MD) simulations are indispensable for studying the behavior of ensembles of molecules. MD simulations model the atomic motions of a system over time, providing insights into dynamic processes like self-assembly and the formation of supramolecular structures. rsc.org For this compound, which possesses both hydrogen-bond donors (N-H groups) and acceptors (C=O group), MD simulations can elucidate how these molecules interact to form larger, ordered aggregates in solution or the solid state.
Advanced techniques, such as well-tempered metadynamics, can be used to compute the free-energy changes associated with these assembly processes, revealing the thermodynamic driving forces and potential energy barriers. Such studies on urea have shown that crystal nucleation can be a two-step process, where molecules first form dense, disordered clusters that then reorganize into ordered crystal nuclei. This provides a molecular-level understanding of how supramolecular systems of urea derivatives might form.
Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Contexts
Quantitative Structure-Activity Relationship (QSAR) and its counterpart, Quantitative Structure-Property Relationship (QSPR), are computational methods that correlate the structural or physicochemical properties of a set of molecules with a specific activity or property. mdpi.com While widely used to predict biological activity, the QSAR/QSPR methodology can also be applied in a purely chemical context to predict physical properties or reactivity for a series of related compounds. nih.govmdpi.com
For a series of derivatives of this compound, a QSPR model could be developed to predict properties such as solubility, pKa, melting point, or the rate constant of a specific chemical reaction. This involves calculating a range of numerical values, known as molecular descriptors, for each compound in the series. These descriptors can be categorized as constitutional, physicochemical, or quantum-chemical. mdpi.comresearchgate.net
Examples of relevant descriptors include:
LogP: A measure of lipophilicity, which can be correlated with solubility in different solvents.
Molecular Weight (MW): A simple constitutional descriptor.
Polarizability (POLZ): Relates to how easily the electron cloud can be distorted, affecting intermolecular interactions. researchgate.net
Dipole Moment (D.M.): A measure of molecular polarity. researchgate.net
Quantum Descriptors (e.g., ELUMO): The energy of the LUMO can be correlated with the molecule's susceptibility to nucleophilic attack and thus its reactivity in certain reactions. researchgate.net
By applying statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that links these descriptors to the property of interest. Such models can then be used to predict the properties of new, unsynthesized derivatives, guiding chemical design and optimization. researchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. Calculating parameters for techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can aid in the structural confirmation of newly synthesized compounds like this compound and its derivatives. nih.govresearchgate.net
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with considerable accuracy using DFT calculations. nmrdb.org The standard approach involves first optimizing the molecular geometry and then performing a calculation to determine the magnetic shielding tensors for each nucleus, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. These predictions are invaluable for assigning complex experimental spectra and confirming the correct molecular structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. nih.gov DFT calculations yield a set of harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the characteristic C=O stretch of the urea group, N-H stretching and bending, and various vibrations of the phenyl ring. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated values are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net
| Spectroscopic Parameter | Functional Group in this compound | Typical Predicted Wavenumber/Shift Range | Computational Method |
|---|---|---|---|
| IR Frequency (C=O stretch) | Urea Carbonyl | 1650-1700 cm⁻¹ | DFT (e.g., B3LYP/6-31G) + Scaling Factor |
| IR Frequency (N-H stretch) | Urea & Aminomethyl NH₂ | 3300-3500 cm⁻¹ | DFT (e.g., B3LYP/6-31G) + Scaling Factor |
| ¹³C NMR Chemical Shift | Urea Carbonyl Carbon | 155-165 ppm | DFT/GIAO |
| ¹H NMR Chemical Shift | Aromatic Protons | 6.8-7.5 ppm | DFT/GIAO |
Theoretical Insights into Reaction Mechanisms
Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can map the entire reaction pathway. nih.gov
The process begins by identifying the reactants, products, and any potential intermediates or transition states. Using methods like DFT, the geometries of these species are optimized, and their energies are calculated to construct a potential energy surface (PES) for the reaction. researchgate.net The transition state (TS) represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis.
The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. For example, a theoretical study on the hydrolysis of phenylureas proposed an addition-elimination mechanism based on the calculated energetics. researchgate.net Similarly, DFT calculations can explore the role of catalysts, showing how they lower the activation energy by stabilizing the transition state. This approach allows researchers to understand reaction selectivity, predict the effects of substituents, and design more efficient synthetic routes. researchgate.net
Applications in Materials Science and Chemical Technology
Use as Building Blocks for Polymers and Resins
[4-(Aminomethyl)phenyl]urea is a valuable monomer for the synthesis of various polymers, primarily polyureas and polyamides. The presence of a primary amine group allows it to participate in polymerization reactions with suitable co-monomers.
Polyureas: The aminomethyl group of this compound can react with diisocyanates through a polyaddition reaction to form polyureas. mdpi.comacs.org The urea (B33335) group within the monomer's structure, along with the newly formed urea linkages during polymerization, contributes to extensive hydrogen bonding within the polymer matrix. rsc.org This strong intermolecular interaction leads to polymers with high thermal stability and mechanical strength. mdpi.comrsc.org The aromatic ring in the backbone of the resulting polyurea imparts rigidity and further enhances its thermal properties. The general synthesis of polyureas involves the reaction of a diamine with a diisocyanate. nih.gov While traditional methods for polyurea synthesis often involve toxic isocyanates, greener methods are being explored that utilize alternative starting materials like carbon dioxide. nih.gov
Polyamides: Similarly, this compound can be used to synthesize polyamides by reacting with dicarboxylic acids or their derivatives, such as diacid chlorides. This polycondensation reaction forms amide linkages, resulting in polymers known for their excellent mechanical properties and chemical resistance. Wholly aromatic polyamides, or aramids, are particularly noted for their exceptional thermal and mechanical stability.
Resins: Beyond linear polymers, this compound can be incorporated into cross-linked resin systems. For instance, it can react with formaldehyde (B43269) to form urea-formaldehyde-like resins. These thermosetting resins are known for their high strength, versatility, and cost-effectiveness, finding use in adhesives and composite materials. study.com The incorporation of the phenyl group from this compound can enhance the thermal stability and mechanical performance of the resulting resin compared to traditional urea-formaldehyde resins.
The properties of polymers derived from this compound can be tailored by selecting different co-monomers. For example, using aliphatic diisocyanates or dicarboxylic acids will result in more flexible polymers, while aromatic co-monomers will lead to more rigid materials.
Table 1: Potential Polymer Properties Derived from this compound
| Polymer Type | Co-monomer Example | Key Polymer Characteristics | Potential Applications |
|---|---|---|---|
| Polyurea | Methylene diphenyl diisocyanate (MDI) | High thermal stability, high tensile strength, rigidity | High-performance coatings, elastomers, adhesives |
| Polyamide | Terephthaloyl chloride | Excellent mechanical strength, high melting point, chemical resistance | Advanced fibers, engineering plastics |
| Urea-based Resin | Formaldehyde, Phenol | High hardness, good adhesive properties, thermal stability | Wood adhesives, laminates, molding compounds |
Integration into Liquid Crystalline Systems
The rigid phenyl group and the hydrogen-bonding capability of the urea moiety in this compound make it a suitable component for the design of liquid crystalline materials. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. colorado.edu The molecules in a liquid crystal can flow like a liquid but have a degree of orientational order.
The introduction of this compound into a molecule can promote the formation of liquid crystalline phases, such as nematic and smectic phases. colorado.edu The rigid core provided by the phenyl ring contributes to the anisotropic shape necessary for liquid crystallinity, while the hydrogen bonds from the urea group can help to stabilize the ordered arrangement of the molecules.
For example, this compound can be chemically modified to create mesogenic (liquid crystal-forming) molecules. By attaching long alkyl chains to the molecule, typically through an ester or ether linkage, the resulting compound can exhibit liquid crystalline behavior over a specific temperature range. The length and branching of these alkyl chains can be varied to tune the type of liquid crystal phase and the transition temperatures. The biphenyl (B1667301) moiety is known to enhance the stability of liquid crystalline molecules. mdpi.com
The synthesis of such liquid crystals often involves standard organic reactions to couple the this compound core with other molecular fragments that promote mesophase formation. The resulting materials could have applications in displays, sensors, and other electro-optic devices.
Development of Functional Surfactants and Amphiphiles
This compound can be used as a polar head group in the synthesis of functional surfactants and amphiphiles. An amphiphile is a molecule that possesses both a hydrophilic (water-loving) and a lipophilic (fat-loving) part. The urea and amino groups in this compound provide the hydrophilic character due to their ability to form hydrogen bonds with water. The phenyl ring offers a degree of hydrophobicity and a rigid platform for attaching longer hydrophobic tails.
To create a surfactant, a long alkyl chain (the hydrophobic tail) can be attached to the this compound molecule. This can be achieved, for instance, by reacting the amino group with a long-chain fatty acid chloride to form an amide linkage. The resulting amphiphilic molecule would have a polar head group based on the phenylurea structure and a nonpolar tail.
The self-assembly of these surfactants in water could lead to the formation of micelles, vesicles, or other nanostructures. The specific structure formed would depend on the balance between the hydrophilic and hydrophobic parts of the molecule. The urea group's ability to form strong, directional hydrogen bonds can influence the packing of the molecules at interfaces and in self-assembled structures, potentially leading to more stable and ordered aggregates. sciforum.net Such functional surfactants could find applications in areas like detergency, emulsification, and as templates for the synthesis of nanomaterials.
Application as Corrosion Inhibitors
Urea and its derivatives are known to be effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govidc-online.comelectrochemsci.org The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
This compound possesses several structural features that make it a promising corrosion inhibitor. The molecule contains nitrogen and oxygen atoms with lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. idc-online.comelectrochemsci.org The aromatic phenyl ring can also interact with the metal surface through π-electron donation.
The adsorption of this compound on a metal surface can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). This forms a barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Studies on similar urea-based compounds have shown that they can act as mixed-type inhibitors, meaning they affect both electrochemical reactions. acs.org The presence of the aminomethyl group could further enhance the adsorption and inhibition efficiency.
The effectiveness of a corrosion inhibitor is often evaluated by measuring the reduction in the corrosion rate in its presence. For urea-based inhibitors, high inhibition efficiencies have been reported, often exceeding 90% at optimal concentrations. idc-online.com
Table 2: Performance of Urea-Based Corrosion Inhibitors for Carbon Steel in 1 M HCl
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) |
|---|---|---|
| Urea - Zn2+ system | 250 (Urea) + 50 (Zn2+) | 94 |
| Imidazolidinyl Urea | ~4800 (28 mM) | 95 |
| 1,3-bis(1-phenylethyl) urea | 80 | 72 |
Data is representative of the performance of related urea compounds as reported in the literature. nih.govidc-online.comelectrochemsci.org
Utilization in Separation Technologies
The ability of the urea group to form specific and strong hydrogen bonds makes this compound and polymers derived from it attractive for applications in separation technologies, such as ion recognition and removal of pollutants from water.
Ion Recognition: The two N-H groups of the urea moiety can act as a hydrogen bond donor "cleft" that can selectively bind with anions, particularly oxoanions like carboxylates and phosphates. rsc.org This recognition is based on the complementary shape and hydrogen bonding pattern between the urea group and the target anion. By incorporating the this compound unit into a larger molecular framework, such as a macrocycle or a polymer, highly selective receptors for specific ions can be designed. rsc.org These receptors could be used in sensors for environmental monitoring or in extraction processes to selectively remove certain ions from a mixture.
Removal of Pollutants from Water: Polymers containing urea functionalities can be used as adsorbents for the removal of organic pollutants from water. For example, membranes made from or modified with urea-containing polymers could be used in filtration processes like ultrafiltration and nanofiltration to remove phenyl-urea herbicides and other contaminants from water sources. researchgate.netnih.govnih.gov The urea groups can interact with the pollutants through hydrogen bonding, enhancing their adsorption onto the membrane surface and improving their rejection.
Furthermore, the aminomethyl group in this compound can be used to graft the molecule onto a solid support, such as silica (B1680970) gel or a polymer resin. The resulting material would have accessible urea groups that can be used for chromatographic separations or as a solid-phase extraction medium for the selective capture of target molecules from a solution.
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Aminomethyl Phenyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of [4-(Aminomethyl)phenyl]urea in solution. Through various NMR experiments, it is possible to map the proton and carbon environments within the molecule, confirm connectivity, and infer spatial relationships between atoms.
¹H NMR Techniques for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aminomethyl, aromatic, and urea (B33335) protons.
The protons of the aminomethyl group (-CH₂-) are anticipated to appear as a singlet, though this signal could show coupling to the adjacent amine proton under certain conditions. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to present as a typical AA'BB' system, which often simplifies to two distinct doublets, reflecting the coupling between adjacent ortho protons. The protons of the urea group (-NH- and -NH₂-) would likely appear as broad singlets due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with the solvent. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (ortho to -CH₂NH₂) | ~7.2-7.4 | Doublet | 2H |
| Aromatic (ortho to -NHCONH₂) | ~7.0-7.2 | Doublet | 2H |
| Aminomethyl (-CH₂-) | ~4.2-4.4 | Singlet | 2H |
| Urea (-NH-) | Variable (broad) | Singlet | 1H |
| Urea (-NH₂) | Variable (broad) | Singlet | 2H |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy is used to characterize the carbon framework of the molecule. Due to the symmetry of the 1,4-disubstituted phenyl ring, this compound is expected to show six distinct carbon signals: four for the aromatic carbons, one for the aminomethyl carbon, and one for the carbonyl carbon of the urea group.
The carbonyl carbon is typically observed furthest downfield. The aromatic carbons will have distinct chemical shifts based on their substitution; the carbon attached to the nitrogen of the urea group and the carbon bearing the aminomethyl group will be readily distinguishable from the unsubstituted aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~155-160 |
| Aromatic (C-NHCONH₂) | ~138-142 |
| Aromatic (C-CH₂NH₂) | ~135-139 |
| Aromatic (CH, ortho to -NHCONH₂) | ~118-122 |
| Aromatic (CH, ortho to -CH₂NH₂) | ~128-130 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
2D NMR Experiments (e.g., COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide further structural confirmation by revealing correlations between nuclei.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to confirm proton-proton coupling pathways. Cross-peaks would be expected between the signals of adjacent aromatic protons, confirming their ortho relationship on the phenyl ring. This technique helps to definitively assign the signals within the aromatic system.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. For this compound, NOESY could show cross-peaks between the aminomethyl protons (-CH₂-) and the adjacent aromatic protons, providing confirmation of the substituent's position on the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. The monoisotopic mass of this compound is 165.0902 g/mol . uni.lu
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, allowing the intact molecule to be ionized, typically by protonation. In positive-ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. uni.lu
Tandem mass spectrometry (MS/MS) of the protonated molecular ion can be used to study its fragmentation pathways. Common fragmentation for this structure would involve the cleavage of the benzylic C-C bond, leading to the loss of the aminomethyl group, or fragmentation around the urea moiety.
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 166.0975 |
| [M+Na]⁺ | 188.0794 |
| [M+K]⁺ | 204.0534 |
Data sourced from PubChemLite predictions. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its amine, urea, and aromatic components.
Key expected absorptions include:
N-H Stretching: The primary amine (-NH₂) and the urea group (-NH- and -NH₂) will exhibit N-H stretching vibrations, typically appearing as a broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹. docbrown.info
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the urea moiety is expected around 1650-1700 cm⁻¹. docbrown.inforesearchgate.net
N-H Bending: The N-H bending vibrations of the amine and urea groups typically appear in the 1580-1650 cm⁻¹ region. docbrown.info
C-N Stretching: Absorptions corresponding to C-N stretching are expected in the 1400-1460 cm⁻¹ range. researchgate.net
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending for the 1,4-disubstituted ring would result in a strong band in the 800-850 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine/Urea (N-H) | Stretch | 3200 - 3500 | Medium-Strong, Broad |
| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |
| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong |
| Amine/Urea (N-H) | Bend | 1580 - 1650 | Medium |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1400 - 1460 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern.
As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the principles of this technique can be illustrated by examining the well-characterized crystal structure of the parent compound, urea (CO(NH₂)₂). The structural parameters of urea provide a foundational reference for understanding the geometry of the urea moiety within the title compound.
In the crystal structure of urea, the molecule is planar, and the geometry around the carbonyl carbon is trigonal planar. The C=O bond length is approximately 1.26 Å, and the C-N bond lengths are around 1.34 Å, indicating some double bond character due to resonance. The N-C-N and O-C-N bond angles are all close to 120°. Hydrogen bonding between the amine hydrogens and the carbonyl oxygen of adjacent molecules plays a significant role in the packing of urea molecules in the crystal lattice. It is expected that this compound would exhibit similar characteristics in its urea functional group, with additional structural complexity and intermolecular interactions arising from the aminomethylphenyl substituent.
Table 1: Illustrative Crystallographic Data for Urea (CO(NH₂)₂) as a Reference
| Parameter | Value |
| Crystal System | Tetragonal |
| Space Group | P-42₁m |
| a, b (Å) | 5.576 |
| c (Å) | 4.684 |
| α, β, γ (°) | 90, 90, 90 |
| C=O Bond Length (Å) | ~1.26 |
| C-N Bond Length (Å) | ~1.34 |
Note: This data is for the parent compound urea and is provided for illustrative purposes due to the absence of specific experimental data for this compound.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for separating and quantifying components in a mixture, making them essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For a polar molecule like this compound, which contains both amino and urea functional groups, reversed-phase HPLC (RP-HPLC) is a suitable method.
In a typical RP-HPLC setup for analyzing phenylurea derivatives, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), sometimes with the addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape by protonating the basic amine group.
Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance of the analyte. The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification under specific chromatographic conditions.
Table 2: Representative HPLC Conditions for the Analysis of Phenylurea Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Temperature | Ambient |
| Example Retention Time | Dependent on exact mobile phase composition |
Note: The retention time is an illustrative example and will vary based on the specific HPLC system and conditions.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.
For this compound, a polar compound, a polar stationary phase like silica gel is typically used. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a moderately polar solvent and a more polar solvent is often effective. For instance, a mobile phase consisting of ethyl acetate (B1210297) and methanol, or dichloromethane (B109758) and methanol, can be employed. The polarity of the eluent can be adjusted to optimize the separation and the retardation factor (Rf) values of the spots.
After developing the TLC plate, the spots can be visualized under UV light due to the UV-active phenyl group. Alternatively, staining with a chemical reagent can be used. For compounds with an amino group, a ninhydrin (B49086) stain can be effective, producing a characteristic colored spot upon heating. The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying compounds.
Table 3: Typical TLC System for Monitoring Reactions Involving this compound
| Parameter | Description |
| Stationary Phase | Silica gel on an aluminum or glass plate |
| Mobile Phase | Dichloromethane:Methanol (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm) or Ninhydrin stain |
| Expected Rf Value | Typically between 0.2 and 0.5 |
Note: The Rf value is an estimate and depends on the exact mobile phase composition and other experimental conditions.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a crucial step in verifying the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₁₁N₃O, the theoretical elemental composition can be calculated.
Modern elemental analyzers use combustion analysis, where the sample is burned in a stream of oxygen at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods. The experimental results are then compared with the theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical percentages provides strong evidence for the compound's purity and elemental composition.
Table 4: Elemental Composition of this compound (C₈H₁₁N₃O)
| Element | Theoretical Mass % | Typical Experimental Range (%) |
| Carbon (C) | 58.17 | 57.97 - 58.37 |
| Hydrogen (H) | 6.71 | 6.51 - 6.91 |
| Nitrogen (N) | 25.44 | 25.24 - 25.64 |
| Oxygen (O) | 9.68 | Typically not directly measured |
Note: The experimental range is a typical acceptable tolerance for elemental analysis results. Oxygen is usually determined by difference.
Future Research Directions and Emerging Trends in 4 Aminomethyl Phenyl Urea Chemistry
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The synthesis of urea (B33335) derivatives, including [4-(aminomethyl)phenyl]urea, has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Current and future research is directed towards developing greener, more efficient, and atom-economical synthetic routes.
One promising trend is the utilization of carbon dioxide (CO2) as a C1 source for urea synthesis, which offers a more sustainable alternative to traditional methods. nih.gov Catalytic hydrogenation of urea derivatives is also being explored as a method for the indirect reduction of CO2 into valuable chemicals like methylamines and formamides. nih.gov Additionally, solvent-free synthesis methods are gaining traction as they align with the principles of green chemistry by reducing waste and energy consumption. tpu.ru
Future investigations will likely focus on:
Catalytic Systems: The development of novel catalysts, including those based on abundant transition metals like manganese, for the dehydrogenative coupling of amines and methanol (B129727) to form ureas. acs.org
Alternative Reagents: Exploring safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI), for the preparation of urea derivatives. nih.gov
Process Intensification: Investigating techniques like flow chemistry to improve reaction efficiency, safety, and scalability.
A comparison of traditional and emerging synthetic methodologies for urea derivatives is presented in the table below.
| Synthetic Method | Reagents | Advantages | Disadvantages | Sustainability Aspect |
| Traditional Phosgene Route | Amines, Phosgene | High reactivity, well-established | Highly toxic reagent, safety concerns | Low |
| Isocyanate Route | Amines, Isocyanates | Versatile, widely used | Isocyanates can be hazardous | Moderate |
| Catalytic Oxidative Carbonylation | Amines, Carbon Monoxide, Oxidant | Good atom economy | Often requires harsh reaction conditions | Moderate to High |
| CO2-based Synthesis | Amines, CO2, Catalysts | Utilizes a renewable feedstock, safer | Can require high pressures and temperatures | High |
| Dehydrogenative Coupling | Amines, Methanol, Catalyst | Generates H2 as the only byproduct, atom-economic | Catalyst development is ongoing | High |
| Solvent-Free Synthesis | Varies | Reduced solvent waste, simpler work-up | May not be suitable for all substrates | High |
Design of Advanced Supramolecular Systems for Specific Chemical Functions
The urea group is an excellent functional moiety for the construction of supramolecular assemblies due to its ability to form strong and directional hydrogen bonds. researchgate.net The N-H protons act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This predictable hydrogen-bonding pattern makes this compound and its derivatives ideal building blocks for creating complex, self-assembled structures.
Future research in this area will likely concentrate on the design of sophisticated supramolecular systems with tailored functions, such as:
Supramolecular Polymers: Creating polymers where monomer units are held together by non-covalent interactions, leading to materials with unique properties like self-healing and stimuli-responsiveness. mdpi.comnih.gov
Molecular Gels: Developing low-molecular-weight gelators that can form fibrous networks through hydrogen bonding, entrapping solvent molecules to create gels. researchgate.net
Host-Guest Systems: Designing molecular hosts that can selectively bind guest molecules, with applications in sensing, separation, and drug delivery. researchgate.net The urea functionality can be incorporated into macrocycles and cages to facilitate guest recognition. nih.gov
Stimuli-Responsive Materials: By incorporating photo- or redox-active moieties into urea-functionalized molecules, it is possible to create materials that respond to external stimuli like light or changes in redox potential. mdpi.com
The design of these systems will benefit from a deeper understanding of the relationship between molecular structure and self-assembly behavior, which can be elucidated through a combination of experimental techniques and computational modeling.
Development of Highly Selective Catalytic Systems Utilizing Urea Functionalities
The hydrogen-bonding capabilities of the urea group can be exploited to develop highly selective organocatalysts. researchgate.net Urea-based catalysts can activate substrates by forming hydrogen bonds, mimicking the function of enzymes. This has led to their use in a variety of asymmetric reactions.
Emerging trends in this field include:
Bifunctional Catalysis: Designing catalysts that possess both a hydrogen-bond donating urea group and a basic site, allowing for the simultaneous activation of both the electrophile and the nucleophile in a reaction.
Enantioselective Catalysis: The development of chiral urea-based catalysts for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry. mdpi.com
Heterogeneous Catalysis: Immobilizing urea-based catalysts on solid supports to facilitate catalyst recovery and reuse, thereby improving the sustainability of the catalytic process. researchgate.net Polyureas, for instance, have been shown to act as effective heterogeneous catalysts in reactions like the Knoevenagel condensation. researchgate.net
The table below summarizes some of the catalytic applications of urea-functionalized compounds.
| Catalytic Application | Role of Urea Functionality | Example Reaction |
| Organocatalysis | Hydrogen-bond donor to activate electrophiles | Michael addition, Diels-Alder reaction |
| Hydrogenation of Urea Derivatives | Substrate for conversion to amines and methanol | Indirect CO2 reduction |
| Urea Hydrolysis | Substrate in catalytic decomposition | NOx reduction in exhaust gases |
| Lewis-Acidic Catalysis | Effective H-bonding for substrate activation | Knoevenagel condensation |
Integration into Next-Generation Functional Materials
The incorporation of this compound and related structures into polymeric and other material frameworks can impart unique and desirable properties. The strong hydrogen bonding of the urea groups can significantly influence the mechanical and thermal properties of materials.
Future research is expected to focus on the following areas:
Polyureas: These polymers, formed from the reaction of isocyanates and amines, possess a wide range of properties due to the extensive hydrogen bonding between the urea linkages. researchgate.net They are finding applications as coatings, elastomers, and adhesives. researchgate.net Research is ongoing to tune their properties by carefully selecting the monomer units. researchgate.net
Self-Healing Materials: The reversible nature of the hydrogen bonds in urea-containing materials can be exploited to create polymers that can repair themselves after damage. mdpi.comnih.gov
Stimuli-Responsive Devices and Sensors: The ability of the urea group to bind anions and other species through hydrogen bonding can be utilized in the development of chemical sensors. mdpi.comnih.gov By coupling this binding event to a change in an optical or electronic signal, highly sensitive and selective sensors can be designed.
Biomaterials: The biocompatibility of some urea-based polymers makes them attractive candidates for biomedical applications, such as in drug delivery systems and tissue engineering scaffolds. westlake.edu.cn
The versatility of the urea group allows for its integration into a wide array of materials, and future work will undoubtedly uncover new and exciting applications.
Synergistic Approaches Combining Computational and Experimental Research
The synergy between computational and experimental methods is becoming increasingly crucial for advancing the field of this compound chemistry. Computational techniques, such as Density Functional Theory (DFT), provide valuable insights into molecular structure, bonding, and reactivity that can guide experimental design. nih.govamanote.com
Key areas where this synergistic approach is being applied include:
Reaction Mechanism Elucidation: Computational studies can be used to map out the potential energy surfaces of reactions, helping to identify transition states and intermediates and to understand the factors that control reaction outcomes. nih.gov This is particularly useful for understanding the mechanism of catalytic reactions involving urea derivatives. nih.gov
Design of Novel Molecules: Computational screening can be used to predict the properties of new this compound derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates for experimental investigation. This approach is being used to design new catalysts, supramolecular building blocks, and functional materials. nih.gov
Spectroscopic Analysis: DFT calculations can be used to predict the spectroscopic properties (e.g., IR, NMR) of molecules, which can aid in the interpretation of experimental spectra and the characterization of new compounds. amanote.comscientific.net
Understanding Supramolecular Assembly: Molecular dynamics simulations can provide insights into the process of self-assembly, helping to understand how individual molecules come together to form larger, ordered structures. nih.gov
By combining the predictive power of computational chemistry with the practical validation of experimental work, researchers can accelerate the discovery and development of new molecules and materials based on the this compound scaffold.
Q & A
Q. How can NMR titrations characterize host-guest interactions involving this compound?
- Perform ¹H NMR titrations in deuterated solvents (e.g., DMSO-d₆) with incremental addition of the guest molecule. Use global fitting analysis (e.g., with BindFit) to calculate association constants (Kₐ) . For paramagnetic systems, apply T₁/T₂ relaxation measurements .
Data Validation and Reproducibility
Q. What criteria ensure reproducibility in synthetic protocols for this compound?
- Report detailed reaction conditions: equivalents of reagents, temperature ramps, and stirring rates. Include control experiments (e.g., omitting catalysts) to confirm pathway specificity. Deposit raw spectral data in public repositories (e.g., Zenodo) .
Q. How can conflicting bioactivity results be reconciled in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
